methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group The compound also includes a piperidine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Piperidine-Pyridine Moiety: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative under basic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction between the piperidine-pyridine intermediate and a sulfonyl chloride in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Final Coupling: The final step involves coupling the thiophene ring with the piperidine-pyridine-sulfamoyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or the thiophene ring, potentially leading to amine derivatives or dihydrothiophene compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrothiophenes.
Substitution: Halogenated derivatives and substituted thiophenes or pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential activity as a ligand for certain receptors or enzymes. It could be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfamoyl group might mimic natural substrates of certain enzymes, leading to inhibition or activation of these enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the piperidine-pyridine moiety, making it less complex.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar in having a piperidine-pyridine structure but differs in the rest of the molecule.
Uniqueness
Methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfamoyl group and a piperidine-pyridine moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
methyl 3-[(1-pyridin-3-ylpiperidin-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-17(21)16-15(6-10-25-16)26(22,23)19-11-13-4-8-20(9-5-13)14-3-2-7-18-12-14/h2-3,6-7,10,12-13,19H,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPHDSMMNRNXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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